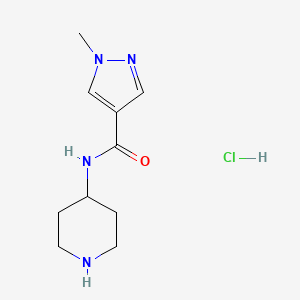

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride is a compound with the molecular formula C10H17ClN4O and a molecular weight of 244.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which combines a piperidine ring with a pyrazole moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Métodos De Preparación

The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of amino olefins with substituents β to the nitrogen on the alkyl chain.

Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via condensation reactions involving 1,3-diketones and arylhydrazines.

Análisis De Reacciones Químicas

1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using halogenated reagents.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogenated reagents, organometallic compounds.

Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride has shown potential in various areas of medicinal chemistry:

- Anticancer Research : Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth .

- Neurological Disorders : The compound's structure suggests potential activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies have explored its efficacy in models of anxiety and depression, indicating a need for more detailed pharmacological profiling .

Targeted Protein Degradation

Recent advancements in drug design have highlighted the role of small molecules in targeted protein degradation. This compound can serve as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade pathological proteins within cells . This application underscores the importance of this compound in modern therapeutic strategies.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, providing a promising avenue for further investigation into its use as an anticancer agent.

Case Study 2: Neurological Effects

In a preclinical model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. Behavioral assays indicated that it might modulate serotonergic pathways, warranting further exploration into its potential as an anxiolytic medication.

Mecanismo De Acción

The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyrazole moieties are known to interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride can be compared with other similar compounds, such as:

1-Methyl-4-piperidinone: A precursor in the synthesis of the target compound.

Pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.

Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates: Novel heterocyclic amino acids with comparable structures.

The uniqueness of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride lies in its combined piperidine and pyrazole structure, which provides a versatile scaffold for various chemical and biological applications.

Actividad Biológica

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride, a compound with the CAS number 1173078-47-1, is a member of the pyrazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇ClN₄O |

| Molecular Weight | 244.72 g/mol |

| SMILES | Cl.Cn1cc(C(=O)N)c(n1)C2CCNCC2 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

A study investigated the effects of several pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited enhanced cytotoxicity, particularly when combined with doxorubicin. The combination showed a synergistic effect , leading to increased apoptosis in cancer cells, especially in the Claudin-low subtype of breast cancer .

The mechanism underlying the anticancer activity of this compound may involve:

- Inhibition of Protein Kinases : Pyrazoles have been shown to inhibit key signaling pathways involved in tumor growth. For instance, docking studies revealed strong binding affinities to MEK1 and EGFR kinases, suggesting that this compound can modulate these pathways effectively .

- Induction of Apoptosis : The compound's ability to induce programmed cell death in cancer cells was confirmed through assays that measured apoptosis markers. This is critical for its potential as an anticancer agent.

Other Biological Activities

Aside from its anticancer properties, this compound has demonstrated other biological activities:

- Antimicrobial Activity : Some pyrazole derivatives have shown promising results against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial properties .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity : Studies report IC50 values indicating potent cytotoxic effects against different cancer cell lines.

- Receptor Interactions : The compound acts as a modulator at cannabinoid receptors (CB1), which may influence pain relief and appetite regulation .

- Synergistic Effects : When used in combination with established chemotherapeutics like doxorubicin, it enhances therapeutic efficacy while potentially reducing side effects .

Propiedades

IUPAC Name |

1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECTFVMGHFFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.